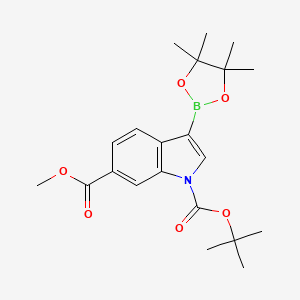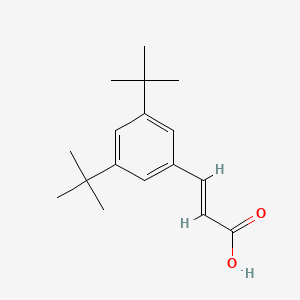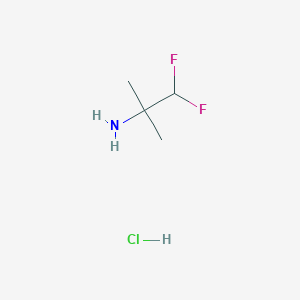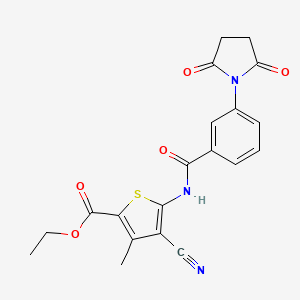![molecular formula C6H4ClN3S B2365306 2-Chlorothieno[2,3-d]pyrimidin-4-amine CAS No. 56844-22-5](/img/structure/B2365306.png)
2-Chlorothieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C6H4ClN3S. It is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring.
Applications De Recherche Scientifique
2-Chlorothieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
The primary target of 2-Chlorothieno[2,3-d]pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.
Mode of Action
The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by docking against it . This interaction can inhibit the enzyme’s activity, leading to disruption in the normal functioning of the microbial cells.
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase disrupts the fatty acid biosynthesis pathway. This disruption can lead to a deficiency in essential cellular components, affecting the growth and survival of the microorganisms .
Result of Action
The compound has demonstrated moderate antimicrobial activity against both Gram-positive (Micrococcus luteus, Staphylococcus aureus) and Gram-negative bacteria (Salmonella typhi, Klebsiella pneumoniae), as well as antifungal activity on Aspergillus niger and Fusarium oxysporum . This suggests that the action of this compound at the molecular and cellular level results in the inhibition of microbial growth.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothieno[2,3-d]pyrimidin-4-amine typically involves a multi-step process. One common method starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. Finally, the desired compound is obtained by treating this intermediate with ammonia or an amine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine yields 2-amino-thieno[2,3-d]pyrimidine derivatives, while substitution with a thiol yields thioether derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorothieno[3,2-d]pyrimidin-4-amine: Similar in structure but differs in the position of the chlorine atom and the thiophene ring fusion.
2-Chloro-3-iodopyridin-4-amine: Contains an additional iodine atom, which can influence its reactivity and biological activity.
Uniqueness
2-Chlorothieno[2,3-d]pyrimidin-4-amine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-chlorothieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-6-9-4(8)3-1-2-11-5(3)10-6/h1-2H,(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBLWWCPIDMWPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=NC(=C21)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-tert-butyl 3-ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2365228.png)
![2-Chloro-N-[3-methyl-4-[(2-pyrazol-1-ylacetyl)amino]phenyl]propanamide](/img/structure/B2365229.png)


![2-Oxaspiro[4.5]decan-3-ylmethanamine;hydrochloride](/img/structure/B2365235.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2365236.png)
![8-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2365237.png)
![3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2365239.png)




![5-methyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2365245.png)
